molecular formula C10H10O2 B574411 1-(Benzofuran-7-yl)ethanol CAS No. 181819-95-4

1-(Benzofuran-7-yl)ethanol

Cat. No.: B574411
CAS No.: 181819-95-4
M. Wt: 162.188
InChI Key: OYGYJQSFGYCBGS-UHFFFAOYSA-N
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Description

1-(Benzofuran-7-yl)ethanol ( 181819-95-4) is an organic compound with the molecular formula C 10 H 10 O 2 and a molecular weight of 162.19 g/mol . This chemical features an ethanol group attached to the 7-position of a benzofuran ring system. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This compound serves as a valuable chiral building block and synthetic intermediate for researchers. While specific biological data for this 7-yl isomer is limited in the public domain, structurally similar 1-(benzofuran-2-yl)ethanol derivatives are extensively studied and have demonstrated significant biological activities , including serving as precursors for beta-blockers and being resolved via lipase-catalyzed kinetic resolution for enantioselective synthesis . The broader benzofuran chemical class is well-known for its diverse pharmacological potential , which includes anticancer, antimicrobial, and anti-inflammatory properties, making it a core structure for the development of new therapeutic agents . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules for drug discovery programs, material science, and as a standard for analytical method development. Hazard Statements: H315-H319 - Causes skin irritation and serious eye irritation . Precautionary Statements: P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

181819-95-4

Molecular Formula

C10H10O2

Molecular Weight

162.188

IUPAC Name

1-(1-benzofuran-7-yl)ethanol

InChI

InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,11H,1H3

InChI Key

OYGYJQSFGYCBGS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=C1OC=C2)O

Synonyms

7-Benzofuranmethanol, -alpha--methyl-

Origin of Product

United States

Comparison with Similar Compounds

1-(Benzofuran-7-yl)ethanone

  • Molecular Formula : $ C{10}H8O_2 $ ().
  • Synthesis : Prepared via Grignard reactions (e.g., uses 7-bromobenzofuran, magnesium, and acetaldehyde in THF) .
  • Key Differences : The ketone group at the 7-position reduces polarity compared to the alcohol derivative, influencing solubility and reactivity. Purity levels reach 97% () .

1-(Benzofuran-2-yl)ethanone

  • Molecular Formula : $ C{10}H8O_2 $ ().
  • Synthesis : Generated via Friedel-Crafts acylation, yielding an oil with $ R_f = 0.40 $ (TLC) .
  • Key Differences : Positional isomerism (2- vs. 7-substitution) alters electronic properties and biological activity. For instance, 2-substituted benzofurans often exhibit stronger π-π stacking interactions in receptor binding .

(S)-(-)-1-(Benzofuran-2-yl)ethanol

  • Molecular Formula : $ C{10}H{10}O_2 $ ().
  • Synthesis: Enantioselective reduction of 3-methoxyacetophenone derivatives using (–)-DIP-Cl (70–91% ee) .
  • Key Differences : The 2-substituted enantiomer shows distinct stereochemical interactions in catalysis, with 91% ee achievable compared to 70% for its 7-substituted counterpart .

1-(Benzofuran-7-yl)-3-(dimethylamino)propan-1-one (Mannich Base)

  • Molecular Formula: $ C{13}H{15}NO_2 $ ().
  • Synthesis: Mannich reaction of 1-(Benzofuran-7-yl)ethanone with dimethylamine and formaldehyde .
  • Key Differences : The tertiary amine enhances solubility in acidic media, making it suitable for drug delivery systems targeting mycobacterial membranes (e.g., tuberculosis drug analogs) .

7-MAPB Hydrochloride

  • Molecular Formula: $ C{12}H{15}NO \cdot HCl $ ().
  • Synthesis: Derived from 7-(2-methylaminopropyl)benzofuran, a stimulant with forensic relevance .
  • Key Differences: The propan-2-amine side chain introduces basicity and psychoactive properties absent in ethanol/ketone derivatives .

Data Table: Key Properties of Selected Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-(Benzofuran-7-yl)ethanol $ C{10}H{10}O_2 $ 162.19 Chiral alcohol; 91% ee via enantioselective synthesis
1-(Benzofuran-7-yl)ethanone $ C{10}H8O_2 $ 160.17 97% purity; precursor for Mannich bases
1-(Benzofuran-2-yl)ethanone $ C{10}H8O_2 $ 160.17 Oil; $ R_f = 0.40 $ (TLC); positional isomer with distinct reactivity
(S)-(-)-1-(Benzofuran-2-yl)ethanol $ C{10}H{10}O_2 $ 162.19 91% ee; used in β-amino alcohol synthesis
7-MAPB Hydrochloride $ C{12}H{15}NO \cdot HCl $ 225.72 Stimulant; forensic applications

Functional Group and Reactivity Analysis

  • Alcohol vs. Ketone: The ethanol group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to its ketone analog. However, the ketone’s carbonyl group facilitates nucleophilic additions (e.g., Mannich reactions) .
  • Positional Isomerism : 7-Substituted benzofurans exhibit steric hindrance near the oxygen heteroatom, reducing reactivity in electrophilic substitutions compared to 2-substituted analogs .
  • Chirality: Enantiomers like (S)-(-)-1-(Benzofuran-2-yl)ethanol demonstrate divergent biological activities, underscoring the importance of stereochemical control in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Benzofuran-7-yl)ethanol, and how can purity be optimized?

  • Methodology : Reduction of 1-(Benzofuran-7-yl)ethanone (CAS 95333-16-7) using sodium borohydride (NaBH₄) in methanol under inert atmospheres is a common approach. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >97% purity . For scalable synthesis, catalytic hydrogenation with Pd/C or Raney Ni under H₂ pressure (1–3 atm) at 50–80°C is recommended .
  • Key Data :
Starting MaterialCatalyst/Reducing AgentPurity AchievedReference
1-(Benzofuran-7-yl)ethanoneNaBH₄97%
1-(Benzofuran-7-yl)ethanonePd/C (5% w/w)99% (post-distillation)

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

  • Methodology : Gas chromatography (GC) with flame ionization detection (FID) using a polyethylene glycol 20M column (30 m × 0.32 mm ID, 0.5 µm thickness). Optimize parameters:
  • Temperature program : 50°C (hold 2 min) → 5°C/min to 220°C (hold 35 min).
  • Carrier gas : Helium at 25 cm/s .
    • Validation : Spike recovery studies in acetonitrile/water (1:1) mobile phase show <5% RSD for intra-day precision .

Advanced Research Questions

Q. How does photolytic stability of this compound compare to structurally related benzofuran derivatives?

  • Methodology : Expose aqueous solutions to UV (sunlight) vs. artificial light (λ = 254 nm) for 96 hours. Monitor degradation via HPLC (C18 column, methanol/water 70:30, UV detection at 275 nm).
  • Key Findings :
ConditionRecovery RateDegradation ProductsReference
Sunlight~75%Oxidized ketone, ring-opened byproducts
Artificial light~93%Minimal decomposition
  • Implications : Photostability is critical for storage; use amber vials and antioxidant additives (e.g., BHT at 0.01% w/v).

Q. What advanced structural characterization techniques validate the stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K. Crystallize from ethanol/water (9:1) to obtain monoclinic crystals (space group P2₁/c). Compare bond lengths and angles to DFT-optimized structures .
  • Key Parameters :
BondLength (Å)Angle (°)
C7-O11.362C7-O1-C8 = 105.2
C1-C21.413C2-C1-O1 = 110.5

Q. How can ultrasonic-assisted extraction (UAE) optimize the isolation of this compound from natural sources?

  • Methodology : Use response surface methodology (RSM) with ethanol as solvent. Variables:
  • Power : 200–400 W
  • Time : 20–40 min
  • Solid-to-liquid ratio : 1:10–1:30
    • Optimal Conditions :
ParameterOptimal ValueYield Improvement
Power350 W22% vs. conventional Soxhlet
Time32 min
Ratio1:20

Q. Data Contradictions and Resolution

  • Purity Discrepancies : reports 97% purity via NaBH₄ reduction, while claims 99% with Pd/C. Resolution: Catalyst choice and post-synthesis distillation account for variance.
  • Photolytic Stability : shows sunlight degrades benzofuran derivatives faster than artificial light. Cross-validate with accelerated stability studies (ICH Q1A guidelines) to confirm kinetics.

Q. Key Omissions in Literature

  • Toxicological Profiling : No data on ecotoxicity or metabolic pathways. Recommended assays:
    • Daphnia magna acute toxicity (OECD 202).
    • Hepatic microsome incubation (LC-MS/MS analysis) .

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